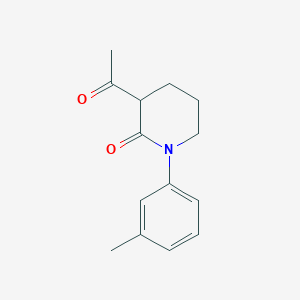
3-Acetyl-1-(3-methylphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-(3-methylphenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(3-methylphenyl)piperidin-2-one can be achieved through the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. This involves the use of commercially available D-plenylglycinol and delta-valerolactone. During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in different consumption of s-BuLi and leading to different diastereomeric excesses .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of high-performance liquid chromatography (HPLC) columns for purification. The overall yield of the synthesis can reach up to 91% with the hydroxyl group protected .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(3-methylphenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include s-BuLi for alkylation and tert-butyldimethylsil for hydroxyl protection .
Major Products
The major products formed from these reactions include different diastereoisomers of the compound, which can be separated completely and easily by flash chromatography .
Scientific Research Applications
3-Acetyl-1-(3-methylphenyl)piperidin-2-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other piperidine derivatives.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-protected 3-methylpiperidin-2-one: This compound is similar in structure and synthesis methods.
Piperidine derivatives: These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Uniqueness
3-Acetyl-1-(3-methylphenyl)piperidin-2-one is unique due to its specific acetyl and methylphenyl substitutions, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-acetyl-1-(3-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO2/c1-10-5-3-6-12(9-10)15-8-4-7-13(11(2)16)14(15)17/h3,5-6,9,13H,4,7-8H2,1-2H3 |
InChI Key |
WYVBUUOVVIUHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


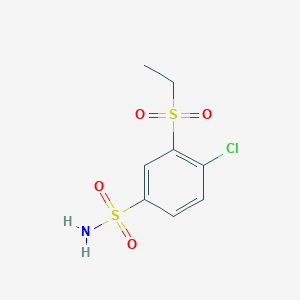
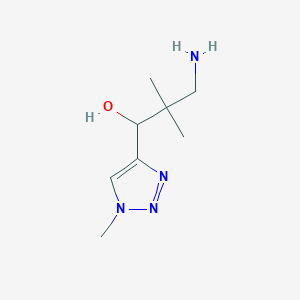

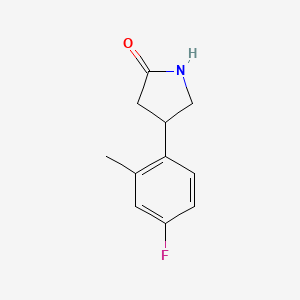
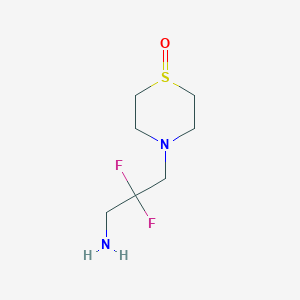
![1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B15256831.png)
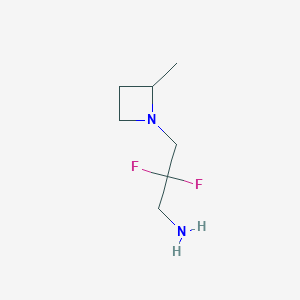
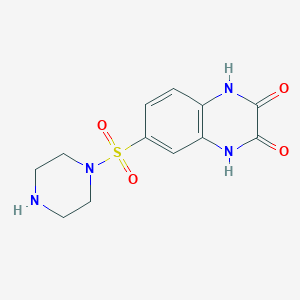
![4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15256854.png)
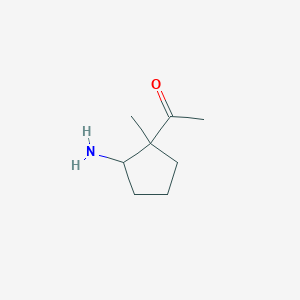



![4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid](/img/structure/B15256900.png)
